2-((5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-1-(4-fluorophenyl)ethanone
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Overview
Description
2-((5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-1-(4-fluorophenyl)ethanone is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-1-(4-fluorophenyl)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-fluorobenzyl chloride with thiourea to form 4-fluorobenzylthiourea. This intermediate is then cyclized with carbon disulfide and hydrazine hydrate to yield the 1,3,4-thiadiazole ring. The final step involves the reaction of the thiadiazole derivative with 4-fluorobenzyl bromide under basic conditions to obtain the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-1-(4-fluorophenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and reflux conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-1-(4-fluorophenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 2-((5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-1-(4-fluorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids or proteins, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-[(4-Fluorophenyl)thio]acetic acid: Shares the fluorobenzyl and thioether functionalities but lacks the thiadiazole ring.
2-Bromo-4-fluorobenzoic acid: Contains the fluorobenzyl group but differs in its overall structure and reactivity.
Uniqueness
2-((5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-1-(4-fluorophenyl)ethanone is unique due to the presence of both the fluorobenzyl and thiadiazole moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
477330-25-9 |
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Molecular Formula |
C17H12F2N2OS3 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-[[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C17H12F2N2OS3/c18-13-5-1-11(2-6-13)9-23-16-20-21-17(25-16)24-10-15(22)12-3-7-14(19)8-4-12/h1-8H,9-10H2 |
InChI Key |
WJQALPFTOSYXCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(S2)SCC(=O)C3=CC=C(C=C3)F)F |
Origin of Product |
United States |
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